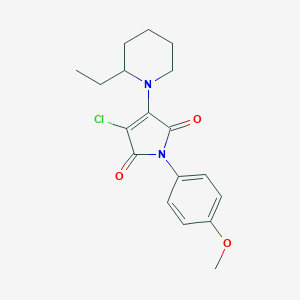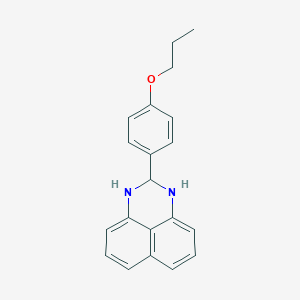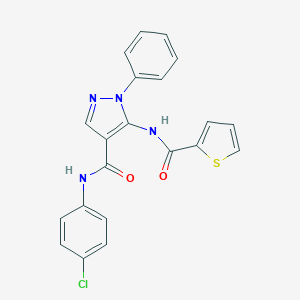
N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide, also known as CCT018159, is a chemical compound that has shown promise in scientific research for its potential use in treating various diseases.
作用机制
N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide works by inhibiting the activity of CDK7, a protein that plays a key role in cell division and gene transcription. By inhibiting CDK7, N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide can prevent the growth of cancer cells and reduce inflammation. In neurological disorders, N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide may work by reducing the accumulation of toxic proteins in the brain.
生化和生理效应
Studies have shown that N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide can effectively inhibit the growth of cancer cells and reduce inflammation in animal models. In neurological disorder research, N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide has shown promise in reducing the accumulation of toxic proteins in the brain. However, further studies are needed to fully understand the biochemical and physiological effects of N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide.
实验室实验的优点和局限性
One advantage of using N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide in lab experiments is its specificity for CDK7, which can make it a more effective treatment for cancer and inflammation than other drugs that target multiple proteins. However, one limitation is that N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide is still in the early stages of research and has not yet been tested in human clinical trials.
未来方向
For N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide include further studies to understand its mechanism of action and its potential use in treating other diseases. Additionally, researchers may explore different synthesis methods to improve the yield and purity of N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide. Finally, clinical trials will be needed to determine the safety and efficacy of N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide in humans.
合成方法
The synthesis method for N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide involves a multi-step process that includes the reaction of 4-chloroaniline with phenylhydrazine, followed by the addition of thiophene-2-carbonyl chloride, and then the reaction with 1,3-dimethyl-5-pyrazolone. The resulting compound is then treated with oxalyl chloride and then ammonia to obtain N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide.
科学研究应用
N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide has been studied for its potential use in treating cancer, inflammation, and neurological disorders. In cancer research, N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide has been shown to inhibit the growth of cancer cells by targeting a specific protein called CDK7. Inflammation research has shown that N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide can reduce inflammation by inhibiting the production of certain inflammatory cytokines. In neurological disorder research, N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide has been studied for its potential use in treating Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
5578-55-2 |
|---|---|
产品名称 |
N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide |
分子式 |
C21H15ClN4O2S |
分子量 |
422.9 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-1-phenyl-5-(thiophene-2-carbonylamino)pyrazole-4-carboxamide |
InChI |
InChI=1S/C21H15ClN4O2S/c22-14-8-10-15(11-9-14)24-20(27)17-13-23-26(16-5-2-1-3-6-16)19(17)25-21(28)18-7-4-12-29-18/h1-13H,(H,24,27)(H,25,28) |
InChI 键 |
XEVOPCNFFCSSHZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CS4 |
规范 SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



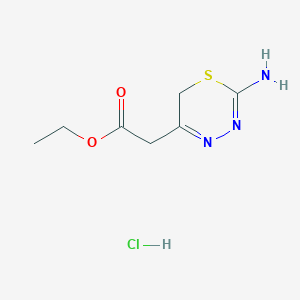

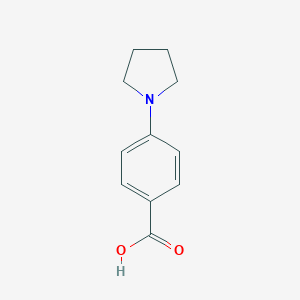
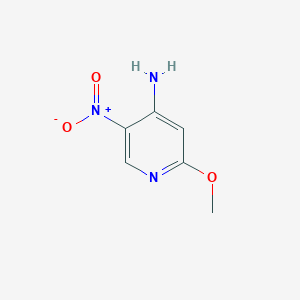
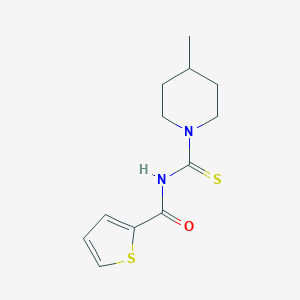
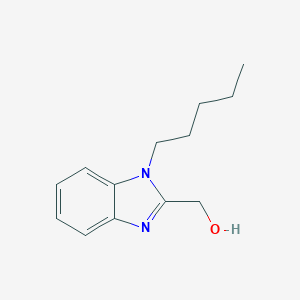
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B188279.png)
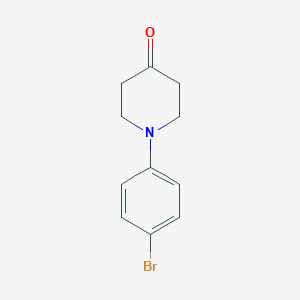
![6,11-Dioxo-12-naphtho[2,3-b]indolizinecarboxylic acid ethyl ester](/img/structure/B188287.png)
![7-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188288.png)
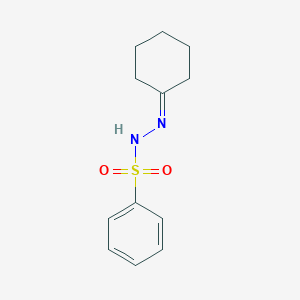
![Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B188290.png)
